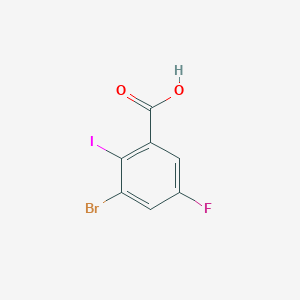
2-(3-Methylcyclopentyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylcyclopentyl)acetaldehyde is an organic compound belonging to the aldehyde family. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound features a cyclopentane ring with a methyl group at the third position and an acetaldehyde group attached to the second position. It is a versatile compound with various applications in organic synthesis and industrial processes.
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing aldehydes, including this compound, is the oxidation of primary alcohols.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes, followed by reductive workup to yield the desired aldehyde.
Hydration of Alkynes: Hydration of terminal alkynes using mercuric sulfate in aqueous sulfuric acid can also produce aldehydes.
Industrial Production Methods:
Catalytic Oxidation: Industrially, aldehydes can be produced via catalytic oxidation of hydrocarbons.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reducing Agents: NaBH4, LiAlH4.
Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products:
Carboxylic Acid: Formed from oxidation.
Alcohol: Formed from reduction.
Acetals and Hemiacetals: Formed from nucleophilic addition of alcohols.
科学的研究の応用
2-(3-Methylcyclopentyl)acetaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-Methylcyclopentyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Dehydrogenases (ALDH): These enzymes catalyze the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.
Nucleophilic Addition: The carbonyl carbon in the aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
類似化合物との比較
Acetaldehyde: A simpler aldehyde with a similar carbonyl group but without the cyclopentane ring.
Cyclopentanone: A ketone with a cyclopentane ring but with the carbonyl group bonded to two carbon atoms instead of one hydrogen.
2-Methylcyclopentanone: Similar to 2-(3-Methylcyclopentyl)acetaldehyde but with a ketone functional group instead of an aldehyde.
Uniqueness:
Structural Complexity: The presence of both a cyclopentane ring and an aldehyde group makes this compound unique compared to simpler aldehydes and ketones.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
2-(3-methylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-7-2-3-8(6-7)4-5-9/h5,7-8H,2-4,6H2,1H3 |
InChIキー |
GVOLJUIKNSUFMB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)




![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)




